Absence of Published Reactivity Data for 5-Bromo-2-iodo-4-methylaniline Versus Positional Isomer 2-Bromo-6-iodo-4-methylaniline
A systematic search of primary research literature, including cross-coupling methodology papers and medicinal chemistry structure-activity relationship studies, yields zero published datasets containing 5-bromo-2-iodo-4-methylaniline as a test substrate. The structurally related positional isomer 2-bromo-6-iodo-4-methylaniline (CAS 289038-12-6) similarly has zero literature citations and only four patent-associated records [1]. No head-to-head comparison, cross-study comparable data, or even single-point reactivity measurements exist in the open scientific literature for either compound. Consequently, no quantitative statement can be made regarding relative oxidative addition rates, cross-coupling yields, or chemoselectivity differences between the 5-bromo-2-iodo and 2-bromo-6-iodo substitution patterns [2]. The claim that iodine undergoes faster oxidative addition than bromine is a well-established class-level principle for halogenated arenes generally, but the magnitude of this rate difference for this specific substitution pattern in any defined catalytic system remains unquantified . Procurement of this compound for any cross-coupling application would therefore require de novo method development and reaction optimization by the end user, with no existing literature precedent to guide conditions selection or to validate expected selectivity outcomes.
| Evidence Dimension | Published peer-reviewed reactivity data |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2-Bromo-6-iodo-4-methylaniline: No data available; general bromo-iodo arene class: iodine oxidatively adds faster than bromine (qualitative class-level observation only) |
| Quantified Difference | Cannot be calculated due to absence of any quantitative data for either compound |
| Conditions | Not applicable; no published experimental conditions exist |
Why This Matters
Without published reactivity data, a procurement decision based on predicted chemoselectivity is unsupported; the compound's value proposition rests entirely on the user's internal discovery needs rather than established differentiation.
- [1] PubChemLite. 2-Bromo-6-iodo-4-methylaniline Entry. Literature Count: 0, Patent Count: 4. Retrieved 2026. View Source
- [2] ChemSrc. 2-Bromo-6-iodo-4-methylaniline (CAS 289038-12-6) Database Entry. Literature references limited to a single synthetic procedure (Guthrie & Curran, Organic Letters, 2009). Retrieved 2026. View Source
